Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate
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Description
Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate is a useful research compound. Its molecular formula is C20H23FN2O5 and its molecular weight is 390.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain targets .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, FPMINT analogues, which share a similar structure, have been found to reduce Vmax of [3H]uridine uptake in certain targets without affecting Km . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
For instance, certain indole derivatives have been found to show anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate are not fully understood due to the lack of specific studies on this compound. Based on its structural components, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing a piperazine ring are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors .
Cellular Effects
Similar compounds have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c1-2-26-20(25)14-28-19-13-27-17(11-18(19)24)12-22-7-9-23(10-8-22)16-5-3-15(21)4-6-16/h3-6,11,13H,2,7-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTRRSNPQRMZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.